molecular formula C10H5ClINO B1433750 2-Chloro-6-iodoquinoline-3-carbaldehyde CAS No. 1208330-17-9

2-Chloro-6-iodoquinoline-3-carbaldehyde

Cat. No.: B1433750
CAS No.: 1208330-17-9
M. Wt: 317.51 g/mol
InChI Key: RKHXCLITFYIJFB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family. It is characterized by the presence of both chlorine and iodine atoms on the quinoline ring, which imparts unique chemical properties to the compound. This compound is typically a yellow solid that can melt and volatilize under certain conditions .

Preparation Methods

The synthesis of 2-Chloro-6-iodoquinoline-3-carbaldehyde involves several steps, starting from the quinoline ring system. One common method includes the condensation of quinoline with hydroxylamine hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to afford the respective 2-chloro-3-cyanoquinoline

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in these processes to ensure efficient production.

Chemical Reactions Analysis

2-Chloro-6-iodoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with amines, thiols, or other nucleophiles.

    Oxidation and Reduction: The aldehyde group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex structures.

Scientific Research Applications

2-Chloro-6-iodoquinoline-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound in the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.

    Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Chloro-6-iodoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

    2-Chloroquinoline-3-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.

    6-Iodoquinoline-3-carbaldehyde: Lacks the chlorine atom, which can also affect its chemical properties and applications.

    2-Chloro-6-methoxyquinoline-3-carbaldehyde:

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which impart distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

2-chloro-6-iodoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXCLITFYIJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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